molecular formula C9H11Cl2N5 B13692845 (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride

(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride

Cat. No.: B13692845
M. Wt: 260.12 g/mol
InChI Key: FMSCMRUDNYOUPK-UHFFFAOYSA-N
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Description

(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclobutanamine ring attached to a chlorinated purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride typically involves the following steps:

    Formation of the Cyclobutanamine Ring: The cyclobutanamine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Chlorination of the Purine Ring: The purine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated purine moiety is then coupled with the cyclobutanamine ring under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products:

    Oxidation Products: Oxidized derivatives of the compound with altered functional groups.

    Reduction Products: Reduced forms of the compound with modified functional groups.

    Substitution Products: Compounds with substituted functional groups on the purine ring.

Scientific Research Applications

(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: The compound may modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine: A closely related compound with similar structural features.

    6-Chloropurine Derivatives: Compounds with a chlorinated purine ring, sharing some chemical properties.

    Cyclobutanamine Derivatives: Compounds with a cyclobutanamine ring, exhibiting similar reactivity.

Uniqueness: (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride is unique due to its specific combination of a chlorinated purine ring and a cyclobutanamine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11Cl2N5

Molecular Weight

260.12 g/mol

IUPAC Name

3-(6-chloropurin-9-yl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C9H10ClN5.ClH/c10-8-7-9(13-3-12-8)15(4-14-7)6-1-5(11)2-6;/h3-6H,1-2,11H2;1H

InChI Key

FMSCMRUDNYOUPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C=NC3=C2N=CN=C3Cl)N.Cl

Origin of Product

United States

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